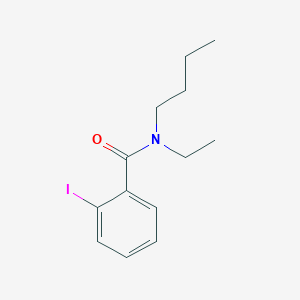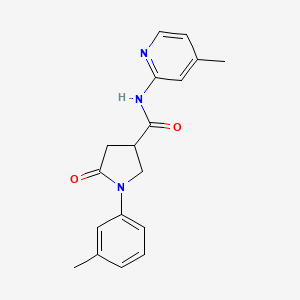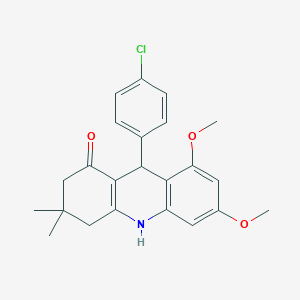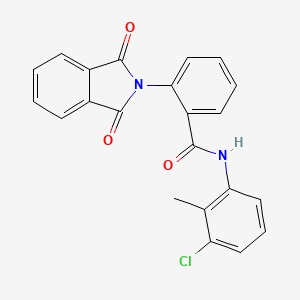
N,N-diethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
Descripción general
Descripción
N,N-diethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide, also known as DPA-714, is a pyridazine-based compound that has gained significant attention in the field of medical research due to its potential therapeutic applications. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is primarily expressed in the mitochondria of glial cells in the central nervous system (CNS). In recent years, DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N,N-diethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide is not fully understood, but it is thought to involve the regulation of neuroinflammation. TSPO is primarily expressed in glial cells, which play a critical role in the immune response in the CNS. TSPO expression is upregulated in response to neuroinflammation, and this compound has been shown to bind to TSPO and modulate its activity. This can lead to a reduction in neuroinflammation, which is thought to contribute to the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models of Alzheimer's disease, this compound has been shown to reduce neuroinflammation, improve cognitive function, and reduce amyloid-beta deposition. In animal models of Parkinson's disease, this compound has been shown to reduce dopaminergic neuron loss and improve motor function. In animal models of multiple sclerosis, this compound has been shown to reduce inflammation and demyelination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide has a number of advantages for lab experiments, including its high affinity and selectivity for TSPO, its relatively simple synthesis, and its potential for use in both imaging and therapeutic applications. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are a number of potential future directions for research on N,N-diethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide. One area of interest is the development of new imaging techniques that can be used to visualize TSPO expression in vivo. Another area of interest is the development of new therapeutic applications for this compound, including its use in combination with other drugs for the treatment of neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, which will be critical for its continued development as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
N,N-diethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TSPO expression is known to be upregulated in glial cells in response to neuroinflammation, making it a potential target for the diagnosis and treatment of these disorders. This compound has been shown to have high affinity and selectivity for TSPO, making it a promising tool for imaging and therapeutic applications.
Propiedades
IUPAC Name |
N,N-diethyl-6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-24(4-2)21(26)18-17(15-11-7-5-8-12-15)19(22-23-20(18)25)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSDMUAGBBBTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-azepanyl)propyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4679635.png)
![N-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4679637.png)
![3-(benzylthio)-5-imino-6-(2-methoxybenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4679653.png)
![3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4679661.png)

![3-ethyl-2-(ethylimino)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4679677.png)

![1-benzyl-5-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4679689.png)
![2-chloro-N-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4679710.png)


![2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzamide](/img/structure/B4679724.png)
![3-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4679734.png)
![ethyl 4-(1-naphthyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4679742.png)